Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate

Cross-coupling chemistry Suzuki-Miyaura reaction Halogenated heterocycles

Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate (CAS 1374258-93-1) is a specialized iodinated pyrazole building block, optimized for Sonogashira alkynylation due to the reactive C-I bond enabling efficient oxidative addition. This N1-isopropyl, 4-carboxylate ester scaffold is a key intermediate for synthesizing pyrazole derivatives targeting neurodegenerative conditions, as cited in US20150057247A1. Procure this distinct intermediate for reliable coupling in your lead optimization workflows.

Molecular Formula C9H13IN2O2
Molecular Weight 308.12 g/mol
CAS No. 1374258-93-1
Cat. No. B1489875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate
CAS1374258-93-1
Molecular FormulaC9H13IN2O2
Molecular Weight308.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C(C)C)I
InChIInChI=1S/C9H13IN2O2/c1-4-14-9(13)7-5-11-12(6(2)3)8(7)10/h5-6H,4H2,1-3H3
InChIKeyIVQVZFBFLOSVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate (CAS 1374258-93-1): Baseline Technical Identification for Sourcing Decisions


Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate (CAS 1374258-93-1) is an iodinated pyrazole-4-carboxylate ester with the molecular formula C9H13IN2O2 and a molecular weight of 308.12 g/mol . The compound features an ethyl ester at the 4-position, an isopropyl group at the N1-position, and a reactive iodo substituent at the 5-position of the pyrazole ring . This substitution pattern—specifically the combination of the 5-iodo group with the 4-carboxylate ester—positions the compound as a versatile intermediate in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings [1]. The compound is typically supplied at ≥95% purity for research and development applications .

Why 5-Iodo-1-isopropyl-1H-pyrazole-4-carboxylate Cannot Be Arbitrarily Substituted with Other Halogenated Pyrazole Analogs


Substitution of halogenated pyrazole-4-carboxylate analogs is not chemically or functionally equivalent across different halogen types or N1-substituents. Direct comparative studies in Suzuki-Miyaura cross-coupling reactions demonstrate that chloro and bromo pyrazole derivatives exhibit superior performance to iodo analogs due to reduced propensity for undesired dehalogenation side reactions [1]. Conversely, the weaker C-I bond in 5-iodo pyrazoles confers distinct reactivity advantages in Sonogashira and other palladium-catalyzed couplings where oxidative addition is rate-limiting [2]. Furthermore, N1-substituent identity (isopropyl vs. tert-butyl vs. aryl) significantly alters steric encumbrance, electron density at the pyrazole core, and resultant coupling efficiency—rendering even closely related halogenated pyrazole-4-carboxylates non-interchangeable in multi-step synthetic sequences [3].

Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate: Comparative Performance Data vs. Bromo, Chloro, and Alternative N1-Substituted Analogs


Comparative Suzuki-Miyaura Coupling Efficiency: 5-Iodo vs. 5-Bromo vs. 5-Chloro Pyrazole Derivatives

In a direct head-to-head comparison of halogenated pyrazoles in Suzuki-Miyaura cross-coupling, chloro and bromo derivatives demonstrated superior performance relative to iodo derivatives. The reduced performance of iodopyrazoles was attributed to an elevated propensity for dehalogenation as a competing side reaction [1]. This finding indicates that while 5-iodo pyrazoles remain viable coupling partners, they carry a higher risk of unwanted protodehalogenation byproducts under Suzuki conditions compared to their 5-bromo or 5-chloro counterparts.

Cross-coupling chemistry Suzuki-Miyaura reaction Halogenated heterocycles Palladium catalysis

Comparative Physicochemical Properties: 5-Iodo vs. 5-Bromo 1-Isopropyl-1H-pyrazole-4-carboxylate Ethyl Ester

The 5-iodo derivative (CAS 1374258-93-1) exhibits a molecular weight of 308.12 g/mol, which is 47.0 g/mol (approximately 18%) greater than its direct 5-bromo analog (CAS 1374257-90-5, MW = 261.12 g/mol) . This mass difference reflects the heavier iodine atom and influences both physical handling properties and analytical detection sensitivity (e.g., LC-MS response). The bromo analog is predicted to have a boiling point of 305.9±22.0°C and density of 1.46±0.1 g/cm³ ; analogous predicted data for the iodo derivative are not widely reported but may be inferred to trend toward higher values consistent with the increased atomic mass.

Physicochemical characterization Halogenated pyrazoles Molecular properties Building block selection

N1-Substituent Impact on Synthetic Utility: Isopropyl vs. tert-Butyl and Aryl Analogs

Among commercially available 5-iodo-1H-pyrazole-4-carboxylate ethyl ester derivatives, the N1-substituent varies significantly, with isopropyl (MW = 308.12 g/mol), tert-butyl (CAS 1374258-24-8, MW = 322.14 g/mol), and 4-fluorophenyl (CAS 959576-71-7, MW = 360.12 g/mol) variants available [1]. The isopropyl variant offers intermediate steric bulk between the compact tert-butyl and the planar aromatic 4-fluorophenyl, providing a balance of steric protection at the pyrazole N1 without excessive encumbrance that could hinder subsequent coupling at the 5-iodo position. The 4-fluorophenyl derivative exhibits a distinct melting point of 114-116°C (solid) [1], whereas the isopropyl variant is typically supplied as an oil or low-melting solid—a handling distinction relevant to formulation and storage protocols.

Pyrazole functionalization N1-substituent effects Steric hindrance Building block design

Synthetic Access: Regioselective 5-Iodination via n-BuLi/I2 Methodology

Regioselective iodination studies on pyrazole systems demonstrate that treatment with n-BuLi followed by trapping of the corresponding lithium pyrazolide with elemental iodine produces 5-iodo derivatives exclusively, as opposed to CAN-mediated iodination with I2 which affords isomeric 4-iodides in a highly regioselective manner [1]. This synthetic methodology provides a defined route to 5-iodo pyrazole-4-carboxylates that is complementary to approaches yielding 4-iodo isomers, enabling precise control over the position of the iodine handle for downstream cross-coupling vector planning. The 5-iodo derivatives thus obtained have been validated as convenient building blocks for Suzuki-Miyaura and Sonogashira couplings to access more complex pyrazole-containing scaffolds [1].

Pyrazole iodination Regioselective synthesis Lithiation-trapping Halogenation methodology

Patent-Cited Utility: Degenerative Disease Target Scaffold Intermediate

US Patent Application US20150057247A1, which discloses pyrazole compounds, compositions, and methods for the treatment of degenerative diseases and disorders, cites ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate (CAS 1374258-93-1) among its listed prior art and related compounds [1]. The patent encompasses a broad class of pyrazole-4-carboxylates and pyrazole-3-carboxylates, including halogenated variants, as intermediates or structural components in compounds claimed to address mitochondrial damage and neurodegenerative conditions [1]. While the specific biological activity of the 5-iodo-1-isopropyl derivative is not quantified in the patent text, its inclusion as a referenced compound class member establishes its relevance as a synthetic intermediate in this therapeutic area.

Neurodegenerative disease Pyrazole pharmacophore Drug discovery Patent synthesis

Comparative Dehalogenation Risk Profile: Iodo vs. Bromo in Pd-Catalyzed Transformations

Mechanistic investigation into the Suzuki-Miyaura cross-coupling of halogenated pyrazoles revealed that iodo derivatives exhibit a measurably higher propensity for undesired dehalogenation side reactions compared to bromo and chloro derivatives [1]. This side reaction pathway results in loss of the halogen functional handle and formation of the unsubstituted pyrazole byproduct, reducing overall coupling yield. The study further elucidated factors affecting this side reaction, enabling informed selection of reaction conditions to mitigate the issue when iodo substrates are required for specific coupling partners incompatible with bromo or chloro alternatives [1]. This dehalogenation risk is not unique to the target compound but applies class-wide to 5-iodopyrazoles in palladium-catalyzed couplings.

Dehalogenation Palladium catalysis Side reaction profiling Process chemistry

Ethyl 5-iodo-1-isopropyl-1H-pyrazole-4-carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Sonogashira and Suzuki-Miyaura Cross-Coupling Scaffold Elaboration

The 5-iodo substituent enables palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups at the pyrazole 5-position. While comparative studies indicate that bromo and chloro derivatives offer superior performance in Suzuki-Miyaura couplings due to reduced dehalogenation [1], the 5-iodo derivative may be preferentially selected when Sonogashira alkynylation is planned or when the specific boronic acid coupling partner exhibits poor reactivity with bromo analogs. The defined synthetic methodology for exclusive 5-iodination via n-BuLi/I2 [2] ensures predictable coupling vector orientation.

Degenerative Disease Drug Discovery Intermediate

The compound is cited within US20150057247A1, a patent family covering pyrazole derivatives for the treatment of neurodegenerative diseases and disorders associated with mitochondrial damage [3]. Its structural features—the 4-carboxylate ester, N1-isopropyl group, and 5-iodo handle—align with the patent's disclosed scaffold architecture, positioning it as a viable intermediate for medicinal chemistry campaigns targeting degenerative conditions. Procurement supports hit-to-lead and lead optimization workflows in this therapeutic area.

Balanced Steric-Electronic Pyrazole Building Block for Multi-Step Synthesis

Relative to alternative N1-substituted 5-iodo-1H-pyrazole-4-carboxylates, the isopropyl variant (MW = 308.12 g/mol) offers intermediate steric bulk compared to the more compact tert-butyl derivative (MW = 322.14 g/mol) and the planar 4-fluorophenyl derivative (MW = 360.12 g/mol) [4]. This intermediate profile provides sufficient steric protection of the N1 position to prevent unwanted side reactions while minimizing atom economy penalties and maintaining synthetic accessibility for sequential transformations. The lower molecular weight relative to bulkier analogs may reduce per-batch raw material costs in scale-up scenarios.

Analytical Reference and Isotopic Labeling Studies

The iodine atom provides a distinct isotopic signature (¹²⁷I, 100% natural abundance) and contributes an additional 47.0 g/mol in molecular weight relative to the 5-bromo analog . This mass differential enables unambiguous mass spectrometric tracking in reaction monitoring, impurity profiling, and metabolic studies where the iodo compound serves as a non-radioactive heavy-atom tracer. The predictable isotopic pattern aids in distinguishing target-derived species from background signals in complex biological or reaction matrices.

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